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Compound of Interest

Compound Name: 6-Nitrobenzo[D]isoxazole

Cat. No.: B3028926

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Nitrobenzo[d]isoxazole, a notable member of the benzisoxazole family, presents a scaffold
of significant interest in medicinal chemistry and materials science. Its unique electronic and
structural features, conferred by the fusion of a benzene ring with an isoxazole moiety and the
presence of a nitro group, make it a versatile building block for the synthesis of novel
compounds with diverse biological activities. This guide aims to provide a comprehensive
technical overview of 6-Nitrobenzo[d]isoxazole, consolidating its physicochemical properties,
synthesis, reactivity, and potential applications to support and inspire further research and
development.

Core Molecular Attributes
Chemical Identity and Structure

6-Nitrobenzo[d]isoxazole, also known as 6-nitro-1,2-benzisoxazole, is an aromatic
heterocyclic compound. The structure consists of a benzene ring fused to an isoxazole ring at
the 4- and 5-positions, with a nitro group substituted at the 6-position of the bicyclic system.

CAS Number: 39835-08-0[1]

Molecular Formula: C7HaN203[1]
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Molecular Weight: 164.12 g/mol [1]
Chemical Structure:

Figure 1: Chemical structure of 6-Nitrobenzo[d]isoxazole.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Nitrobenzo[d]isoxazole is
fundamental for its application in synthesis and drug design. The following table summarizes
key computed and available experimental data.

Property Value Source
Physical State Solid (predicted)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
XLogP3 15 --INVALID-LINK--[1]
Topological Polar Surface Area
71.9 A2 --INVALID-LINK--[1]
(TPSA)
Hydrogen Bond Donor Count 0 --INVALID-LINK--[1]
Hydrogen Bond Acceptor
4 --INVALID-LINK--[1]

Count

Synthesis of 6-Nitrobenzo[d]isoxazole

The synthesis of the 1,2-benzisoxazole core can be achieved through various strategies, with
intramolecular cyclization reactions being the most common. While a specific, detailed protocol
for the direct synthesis of 6-Nitrobenzo[d]isoxazole is not readily available in the searched
literature, a plausible and established synthetic route involves the cyclization of an
appropriately substituted precursor. Acommon method for forming the 1,2-benzisoxazole ring is
the intramolecular cyclization of a 2-hydroxyaryl oxime.
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Proposed Synthetic Pathway

A logical synthetic approach would start from 2-hydroxy-4-nitrobenzaldehyde. This starting
material contains the necessary functionalities in the correct positions for the formation of the 6-
nitrobenzo[d]isoxazole ring system.

Dehydrating agent
(e.g., Acetic anhydride)

Hydroxylamine hydrochloride (NH2OH-HCI)
Sodium acetate (NaOAc)

\ ( Cyclization/
(Z-Hydroxy-4-nitrobenzaldehyde) Oximation =KZ-Hydroxy-4-nitrobenzaldehyde oxime Dehydration 6-Nitrobenzo[d]isoxazole

Click to download full resolution via product page

Figure 2: Proposed synthesis of 6-Nitrobenzo[d]isoxazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of benzisoxazoles from
hydroxybenzaldehydes and has not been specifically optimized for 6-Nitrobenzo[d]isoxazole.
Researchers should consider this a starting point for method development.

Step 1: Synthesis of 2-Hydroxy-4-nitrobenzaldehyde Oxime

» To a solution of 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine
hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

o Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.
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« Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude
oxime.

» Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-hydroxy-4-
nitrobenzaldehyde oxime.

Causality: The reaction of an aldehyde with hydroxylamine forms an oxime. Sodium acetate
acts as a base to neutralize the HCI released from hydroxylamine hydrochloride, driving the
reaction to completion.

Step 2: Cyclization to 6-Nitrobenzo[d]isoxazole
e Suspend the 2-hydroxy-4-nitrobenzaldehyde oxime (1.0 eq) in acetic anhydride (excess).

e Heat the mixture at reflux for 1-2 hours. The progress of the reaction should be monitored by
TLC.

 After cooling, pour the reaction mixture onto crushed ice with vigorous stirring.
e The crude product will precipitate out of the solution.

« Filter the solid, wash thoroughly with water to remove acetic acid, and then with a dilute
solution of sodium bicarbonate to neutralize any remaining acid.

o Dry the crude product and purify by column chromatography on silica gel or by
recrystallization from an appropriate solvent to afford pure 6-Nitrobenzo[d]isoxazole.

Causality: Acetic anhydride serves as a dehydrating agent, facilitating the intramolecular
cyclization of the oxime by eliminating a molecule of water to form the stable isoxazole ring.

Chemical Reactivity and Potential Transformations

The reactivity of 6-Nitrobenzo[d]isoxazole is dictated by the interplay of the electron-deficient
benzisoxazole ring and the strongly electron-withdrawing nitro group.

Reduction of the Nitro Group
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The nitro group is susceptible to reduction to an amino group, which is a common
transformation in medicinal chemistry to introduce a key functional group for further
derivatization.

Reducing agent
(e.g., SnCI2/HCI, H2/Pd-C)

G-Nitrobenzo[d]isoxazola Reduction PG—Aminobenzo[d]isoxazola

Click to download full resolution via product page

Figure 3: Reduction of 6-Nitrobenzo[d]isoxazole.

This transformation opens up a plethora of synthetic possibilities, as the resulting 6-
aminobenzo[d]isoxazole can undergo various reactions such as acylation, alkylation,
diazotization, and coupling reactions to generate a library of derivatives for structure-activity
relationship (SAR) studies.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group activates the benzene ring towards
nucleophilic aromatic substitution (SNAAr) reactions, although the fused isoxazole ring also
influences the regioselectivity.

Ring Opening Reactions

The isoxazole ring, under certain conditions (e.g., strong base or reductive cleavage), can
undergo ring-opening reactions. This reactivity can be exploited to synthesize other classes of
compounds.

Spectral Characterization

Definitive spectral data for 6-Nitrobenzo[d]isoxazole is not widely available in the searched
literature. The following are predicted and expected spectral characteristics based on the
analysis of similar structures.
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1H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals in
the aromatic region (& 7.0-9.0 ppm). The protons on the benzene ring will exhibit a splitting
pattern influenced by the nitro group and the fused isoxazole ring. Specifically, one would
expect to see three distinct aromatic protons with coupling patterns indicative of their relative
positions.

13C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display seven distinct
signals corresponding to the seven carbon atoms in the molecule. The carbons of the benzene
ring will appear in the aromatic region, with the carbon bearing the nitro group being
significantly deshielded. The carbons of the isoxazole ring will also have characteristic chemical
shifts.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show strong
characteristic absorption bands for the nitro group (asymmetric and symmetric stretching)
around 1530-1500 cm~* and 1350-1330 cm™1, respectively. Aromatic C-H stretching vibrations
will be observed above 3000 cm~1, and C=C and C=N stretching vibrations will appear in the
1600-1400 cm™1 region.

Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak (M*) at
m/z 164. Fragmentation patterns would likely involve the loss of the nitro group (NO2) and other
characteristic fragmentations of the benzisoxazole ring system.

Applications in Drug Discovery and Medicinal
Chemistry

The benzisoxazole scaffold is considered a "privileged structure” in medicinal chemistry, as it is
a component of several approved drugs with a wide range of biological activities. These include
antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory agents.

The introduction of a nitro group at the 6-position of the benzisoxazole ring system can
significantly influence its biological activity. The nitro group can act as a hydrogen bond
acceptor and its electron-withdrawing nature can modulate the pharmacokinetic and
pharmacodynamic properties of the molecule.

While specific pharmacological studies on 6-Nitrobenzo[d]isoxazole are not extensively
reported in the searched literature, its potential as a key intermediate for the synthesis of
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biologically active molecules is evident. The corresponding 6-amino derivative can serve as a
precursor for a wide array of compounds to be screened for various therapeutic targets. The
isoxazole moiety itself is found in numerous pharmaceuticals, and its derivatives have been
investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Safety and Handling

Hazard Identification: Based on data for similar compounds, 6-Nitrobenzo[d]isoxazole should
be handled with care. It is likely to be harmful if swallowed, cause skin and eye irritation, and
may cause respiratory irritation.

Precautionary Measures:
o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

e Avoid inhalation of dust and contact with skin and eyes.

o Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

6-Nitrobenzo[d]isoxazole is a heterocyclic compound with significant potential as a building
block in medicinal chemistry and materials science. While a comprehensive experimental
characterization is still needed, its structural features suggest a rich chemistry that can be
exploited for the synthesis of novel and biologically active molecules. Further research into its
synthesis, reactivity, and pharmacological properties is warranted to fully explore the potential
of this versatile scaffold. The development of a robust and scalable synthesis for 6-
Nitrobenzo[d]isoxazole would be a key enabler for its broader application in drug discovery
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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